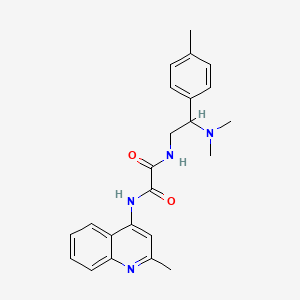
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic compound with potential biological activities. It possesses a unique molecular structure characterized by a combination of dimethylamino, p-tolyl, and quinoline functionalities, which may contribute to its pharmacological properties. The compound's molecular formula is C23H26N4O2 with a molecular weight of approximately 390.49 g/mol .
The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the quinoline moiety is particularly noteworthy, as quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on quinoline derivatives have shown their effectiveness against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma) cells . The mechanisms often involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Quinoline-based compounds are also known for their antimicrobial properties. They have been tested against a variety of pathogens, demonstrating efficacy in inhibiting bacterial growth and fungal infections. The specific activity of this compound against microbial strains remains to be fully elucidated but is anticipated based on related compounds .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, which can be crucial in therapeutic applications. For example, some Schiff base complexes derived from similar structures have shown promising inhibition against cholinesterases, which are important targets in treating neurodegenerative diseases .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer activity of several quinoline derivatives, revealing that they significantly inhibited the proliferation of cancer cells through mechanisms such as apoptosis induction and modulation of signaling pathways .
- Antimicrobial Testing : In another investigation, derivatives with similar structural characteristics were tested against common bacterial strains. Results indicated that these compounds exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | Test Organism/Cell Line | Result |
|---|---|---|---|
| Anticancer | Quinoline Derivative | HeLa | Significant growth inhibition |
| Antimicrobial | Similar Schiff Base | E. coli | MIC = 32 µg/mL |
| Enzyme Inhibition | Quinoline Complex | AChE | IC50 = 5 µM |
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-9-11-17(12-10-15)21(27(3)4)14-24-22(28)23(29)26-20-13-16(2)25-19-8-6-5-7-18(19)20/h5-13,21H,14H2,1-4H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVSFTKLCNYVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=NC3=CC=CC=C32)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














